molecular formula C11H10F3NO2 B8425822 1-Acetyl-5-hydroxy-6-trifluoromethylindoline CAS No. 200711-20-2

1-Acetyl-5-hydroxy-6-trifluoromethylindoline

Cat. No. B8425822
M. Wt: 245.20 g/mol
InChI Key: GPNGDAMZUDJYSU-UHFFFAOYSA-N
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Patent
US06313145B1

Procedure details

A mixture of indoline (D10, 2.84 g, 14 mmol) and acetic anhydride (1.32 ml, 14 mmol) in dry dichloromethane (50 ml) was stirred at room temperature for 3 h, then evaporated. The residue was treated cautiously with saturated sodium bicarbonate solution, then the solid product was filtered off, washed with water and dried to give the title compound (3.28 g, 96%), m.p. 244-7° C.
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
1.32 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[C:11]([F:14])([F:13])[F:12])[NH:7][CH2:6][CH2:5]2.[C:15](OC(=O)C)(=[O:17])[CH3:16]>ClCCl>[C:15]([N:7]1[C:8]2[C:4](=[CH:3][C:2]([OH:1])=[C:10]([C:11]([F:14])([F:12])[F:13])[CH:9]=2)[CH2:5][CH2:6]1)(=[O:17])[CH3:16]

Inputs

Step One
Name
Quantity
2.84 g
Type
reactant
Smiles
OC=1C=C2CCNC2=CC1C(F)(F)F
Name
Quantity
1.32 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
The residue was treated cautiously with saturated sodium bicarbonate solution
FILTRATION
Type
FILTRATION
Details
the solid product was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(=O)N1CCC2=CC(=C(C=C12)C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.28 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.